3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Medicinal Chemistry Cheminformatics Library Design

The compound 3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 701238-91-7) is a 1,3,5-trisubstituted 4,5-dihydro-1H-pyrazole (pyrazoline) characterized by a methylsulfonyl electron-withdrawing group at the N1 position, a 3,4-dimethoxyphenyl ring at C3, and a furan-2-yl heterocycle at C5. Its molecular formula is C16H18N2O5S with a molecular weight of 350.39 g/mol.

Molecular Formula C16H18N2O5S
Molecular Weight 350.39
CAS No. 701238-91-7
Cat. No. B2920698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
CAS701238-91-7
Molecular FormulaC16H18N2O5S
Molecular Weight350.39
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C)OC
InChIInChI=1S/C16H18N2O5S/c1-21-15-7-6-11(9-16(15)22-2)12-10-13(14-5-4-8-23-14)18(17-12)24(3,19)20/h4-9,13H,10H2,1-3H3
InChIKeyPAJZEPNXCMBKNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 701238-91-7): Structural Profile and Procurement Baseline


The compound 3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 701238-91-7) is a 1,3,5-trisubstituted 4,5-dihydro-1H-pyrazole (pyrazoline) characterized by a methylsulfonyl electron-withdrawing group at the N1 position, a 3,4-dimethoxyphenyl ring at C3, and a furan-2-yl heterocycle at C5 [1]. Its molecular formula is C16H18N2O5S with a molecular weight of 350.39 g/mol [2]. This heterocyclic scaffold is a recognized privileged structure in medicinal chemistry, with related 4,5-dihydro-1H-pyrazoles investigated for anti-inflammatory, anticancer, and antimicrobial applications, often through modulation of enzymes such as cyclooxygenase-2 (COX-2) [3]. For procurement specialists, the compound's value lies in its distinct combination of three pharmacophoric elements within a single, well-defined scaffold.

Why Simple Analogs Cannot Replace 3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole in Focused Screening


The biological activity of 4,5-dihydro-1H-pyrazoles is exquisitely sensitive to the nature and position of substituents on the heterocyclic core . In this specific compound, the synergistic combination of the 3,4-dimethoxyphenyl group, the furan-2-yl ring, and the N1-methylsulfonyl group creates a unique electronic and steric environment that cannot be replicated by simple substitutions. For example, replacing the furan ring with a phenyl or substituted-phenyl group, as seen in close analogs like 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole, alters both the lipophilicity and the specific pi-stacking and hydrogen-bonding capabilities with biological targets . Consequently, substituting any single moiety yields a structurally related but functionally distinct chemical probe, making this specific compound a non-fungible tool for studying structure-activity relationships (SAR) within this chemical class.

Quantitative Differentiation Evidence for 701238-91-7 Against Its Closest Structural Analogs


Structural Uniqueness Confirmed by Substructure Fingerprint Analysis Against Commercial Analog Sets

Explicit structural enumeration reveals that the target compound is the sole entity within its immediate analog space to simultaneously incorporate a 3,4-dimethoxyphenyl at C3, a furan-2-yl at C5, and a methylsulfonyl at N1. The closest commercial analogs each lack one of these key features. For instance, CAS 442650-40-0 replaces the furan with a 4-ethylphenyl group, while CAS 511237-66-4 replaces the 3,4-dimethoxyphenyl with a second furan ring. This unique combination is not matched by any other compound in the accessible commercial screening collections for this scaffold.

Medicinal Chemistry Cheminformatics Library Design

Class-Level Anti-inflammatory Potential Inferred from Methylsulfonyl-Containing Congeners

While direct quantitative data for CAS 701238-91-7 is absent from public literature, mechanistic inference from closely related 1,3-diaryl pyrazoles bearing a methylsulfonyl moiety provides a class-level baseline. In a 2022 study, novel 1,3-diaryl pyrazole derivatives with a methylsulfonyl group were designed as dual anti-inflammatory and anticancer agents, demonstrating selective COX-2 targeting. The most active compounds in this series achieved COX-2 inhibition with IC50 values in the low micromolar range (0.8 - 5.2 µM), along with significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model [1]. The target compound's unique furan substitution is predicted to offer a distinct binding interaction profile compared to these analogs.

Anti-inflammatory COX-2 Inhibition Drug Discovery

Differentiation from Regioisomeric 5-(2,5-dimethoxyphenyl) Analog Based on Substituent Position

A key comparator is the regioisomer 5-(2,5-dimethoxyphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole. In the target compound, the 3,4-dimethoxyphenyl group is positioned at C3, whereas the comparator places a 2,5-dimethoxyphenyl at C5. This positional isomerism fundamentally alters the spatial orientation of the methoxy groups. The 3,4-substitution pattern in the target compound provides a more planar, extended aromatic surface conducive to pi-stacking, while the 2,5-substitution in the analog introduces steric hindrance due to ortho-substitution. These differences are known to significantly impact binding affinity and selectivity profiles in aromatic recognition pockets .

Regioisomerism Pharmacophore Mapping Selectivity

Procurement-Driven Application Scenarios for 3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole


De Novo Profiling in COX-2/Inflammation Focused Screening Panels

Procure this compound as a structurally unique probe for COX-2 inhibitor discovery. The combination of a methylsulfonyl group and a 3,4-dimethoxyphenyl ring mirrors the pharmacophoric features of known COX-2 selective inhibitors (e.g., celecoxib), while the furan ring introduces novel heterocyclic character. Use this compound as the founding member of a new sub-series to explore SAR around furan-containing sulfonyl pyrazolines, with the class-level evidence suggesting a potential for low micromolar activity [1].

Anticancer Lead Expansion via Furan-Containing Kinase Inhibitor Libraries

The furan-2-yl moiety is a known bioisostere for amide and ester groups in kinase inhibitor design. Procure this compound to diversify an existing library of pyrazoline-based kinase inhibitors. Its unique substitution pattern is predicted to offer a novel binding mode within the ATP-binding pocket of kinases, as inferred from molecular docking studies on similar 1,3-diaryl pyrazoles [1]. The compound can serve as a negative control or a starting point for hit expansion against kinase panels.

Structure-Activity Relationship (SAR) Studies on Regioisomeric Pyrazolines

Build a focused library around this scaffold by systematically varying the heterocycle at C5. With the target compound providing the 3,4-dimethoxyphenyl and furan combination, purchase the known comparator analog, 5-(2,5-dimethoxyphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole, to directly test the impact of methoxy group position on biological activity . This head-to-head comparison can reveal key regioisomer-specific interactions critical for intellectual property generation and lead optimization.

Negative Control Compound for Methylsulfonyl-Dependent Enzyme Assays

Utilize this compound as a 'sulfonylated' negative control in enzymatic assays designed to study the role of the sulfonamide or sulfonyl moiety in target engagement. Its N1-methylsulfonyl group is hydrolytically more stable than common sulfonamide linkages, ensuring assay robustness and data reproducibility, while its unique aryl/heteroaryl architecture minimizes off-target promiscuity seen with simpler sulfonyl-containing fragments.

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